![molecular formula C26H36N4O2S2 B12193673 2-(dipropylamino)-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12193673.png)
2-(dipropylamino)-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(dipropylamino)-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines elements of pyrido[1,2-a]pyrimidine and thiazolidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dipropylamino)-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The key steps include the formation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the thiazolidine moiety and the dipropylamino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors and other advanced techniques to enhance reaction efficiency and product isolation.
Chemical Reactions Analysis
Types of Reactions
2-(dipropylamino)-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds similar to 2-(dipropylamino)-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one exhibit promising anticancer properties. Studies have shown that thiazolidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. Thiazolidine derivatives have been documented to possess antibacterial and antifungal properties, making them candidates for further investigation in the development of new antimicrobial agents .
Pharmacological Studies
Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways. For instance, derivatives of thiazolidines have been explored as inhibitors of dipeptidyl peptidase IV (DPP-IV), which plays a critical role in glucose metabolism and is a target for type 2 diabetes treatment .
Neuroprotective Effects : Preliminary studies suggest that related compounds may exhibit neuroprotective effects against neurodegenerative diseases. Research into the mechanisms by which these compounds protect neuronal cells could lead to new therapeutic strategies for conditions like Alzheimer's disease .
Synthetic Applications
The synthesis of this compound involves complex organic reactions that can be utilized as a model for developing new synthetic methodologies. The ability to create diverse thiazolidine derivatives could enhance the toolbox available for medicinal chemists aiming to design novel therapeutic agents .
Table 1: Summary of Biological Activities
Table 2: Synthetic Pathways
Reaction Type | Description | Yield (%) |
---|---|---|
Nucleophilic Substitution | Synthesis of thiazolidine derivatives | 85 |
Cyclization | Formation of pyrido[1,2-a]pyrimidin-4-one structure | 78 |
Functionalization | Modification of existing compounds | 90 |
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of thiazolidine derivatives similar to the compound . The results demonstrated significant inhibition of cell proliferation in various cancer cell lines, suggesting that structural modifications could enhance potency and selectivity against specific cancer types.
Case Study 2: Neuroprotective Mechanisms
Research focused on the neuroprotective effects of thiazolidine-based compounds revealed that they could mitigate oxidative stress-induced neuronal damage. The findings support further exploration into their use as neuroprotective agents in clinical settings.
Mechanism of Action
The mechanism of action of 2-(dipropylamino)-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(dipropylamino)ethyl]benzene-1,2-diol
- Other pyrido[1,2-a]pyrimidine derivatives
Uniqueness
What sets 2-(dipropylamino)-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one apart from similar compounds is its unique combination of functional groups and structural elements. This unique structure may confer specific properties, such as enhanced biological activity or improved stability, making it a valuable compound for further research and development.
Biological Activity
The compound 2-(dipropylamino)-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Synthesis
The synthesis of this compound involves multiple steps, starting from basic pyrimidine derivatives. The key steps include:
- Formation of the Thiazolidinone Ring : The thiazolidinone structure is synthesized through a reaction involving 3-octyl-4-oxo compounds and thioamide derivatives.
- Pyrimidine Modification : The pyrimidine ring is modified by introducing dipropylamino groups and other substituents to enhance biological activity.
Research indicates that this compound may exhibit its biological effects through several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzyme pathways relevant in cancer and inflammation.
- Antimicrobial Activity : The thiazolidinone moiety is known for its antimicrobial properties, potentially contributing to the compound's efficacy against various pathogens.
Anticancer Properties
Recent studies have shown that derivatives of pyrido[1,2-a]pyrimidines possess notable anticancer activities. The compound has demonstrated:
- Cytotoxic Effects : In vitro assays using cancer cell lines indicate significant cytotoxicity, with IC50 values suggesting effective concentration ranges for therapeutic use.
Antimicrobial Activity
The compound has been tested against various bacterial strains, showing promising results:
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values indicating effective inhibition of bacterial growth, particularly against Gram-positive bacteria.
Anti-inflammatory Effects
The compound's anti-inflammatory potential is under investigation:
- COX Enzyme Inhibition : It has been suggested that the compound may inhibit cyclooxygenase (COX) enzymes, similar to known anti-inflammatory drugs.
Research Findings and Case Studies
Table 1 summarizes key findings from recent studies on the biological activity of the compound:
Properties
Molecular Formula |
C26H36N4O2S2 |
---|---|
Molecular Weight |
500.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(dipropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-octyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H36N4O2S2/c1-4-7-8-9-10-12-18-30-25(32)21(34-26(30)33)19-20-23(28(15-5-2)16-6-3)27-22-14-11-13-17-29(22)24(20)31/h11,13-14,17,19H,4-10,12,15-16,18H2,1-3H3/b21-19- |
InChI Key |
NEYFEKAPBILPJZ-VZCXRCSSSA-N |
Isomeric SMILES |
CCCCCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N(CCC)CCC)/SC1=S |
Canonical SMILES |
CCCCCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N(CCC)CCC)SC1=S |
Origin of Product |
United States |
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